3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Synthetic Chemistry Cross-Coupling Building Block Diversity

Hit-to-lead programs require heterocyclic building blocks that combine reliable cross-coupling reactivity with metabolic stability. This 4-bromothiophene-substituted 1,2,4-oxadiazole-5-propanoic acid addresses that need directly. • Single sp² C-Br bond at the thiophene 4-position enables Pd-catalyzed Suzuki, Negishi, or Buchwald-Hartwig diversification without pre-functionalization. • The 1,2,4-oxadiazole core is a validated bioisostere of ester/amide groups, conferring resistance to hydrolytic metabolism while preserving target engagement geometry. • Terminal propanoic acid anchor supports amide coupling or ester prodrug formation for physicochemical modulation. • Commercially available at ≥95% purity from multiple global suppliers in 100 mg to 10 g quantities, supporting medium-throughput parallel synthesis campaigns.

Molecular Formula C9H7BrN2O3S
Molecular Weight 303.13 g/mol
CAS No. 1197827-84-1
Cat. No. B1521981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS1197827-84-1
Molecular FormulaC9H7BrN2O3S
Molecular Weight303.13 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)C2=NOC(=N2)CCC(=O)O
InChIInChI=1S/C9H7BrN2O3S/c10-5-3-6(16-4-5)9-11-7(15-12-9)1-2-8(13)14/h3-4H,1-2H2,(H,13,14)
InChIKeyPYAKZMXFESFQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization for Medicinal Chemistry & Chemical Biology


3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 1197827-84-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a 4-bromothiophen-2-yl substituent at the oxadiazole 3-position and a propanoic acid chain at the 5-position [1]. The 1,2,4-oxadiazole ring is a well-established bioisostere of ester and amide functionalities, conferring resistance to hydrolytic metabolism while maintaining similar spatial geometry [2]. With a molecular formula of C₉H₇BrN₂O₃S and a molecular weight of 303.13 g·mol⁻¹, this compound is commercially available from multiple global suppliers at ≥95% purity for research use [1]. Its structural architecture combines a brominated thiophene ring—providing a synthetic handle for cross-coupling diversification—with the metabolically stable oxadiazole core, making it a versatile intermediate for hit-to-lead and library synthesis programs.

Synthetic handle 4-Bromothiophene enables Suzuki cross-coupling diversification
Metabolic stability 1,2,4-Oxadiazole bioisostere resists hydrolytic metabolism
Supply assurance Multiple global suppliers stock ≥95% purity

Why Generic Substitution Is Scientifically Unreliable


In-class compounds within the 1,2,4-oxadiazole-5-propanoic acid family cannot be treated as interchangeable substitutes because small structural perturbations—particularly the identity and position of the halogen on the thiophene ring—radically alter both synthetic utility and biological target engagement. The 4-bromo substitution pattern on the thiophene ring is non-trivial: exchange for a 5-bromo isomer, a non-halogenated thiophene, or a phenyl ring changes electronic distribution, dipole moment, hydrogen-bonding capacity, and the availability of a cross-coupling handle [1]. Published structure-activity relationship (SAR) data from the 1,2,4-oxadiazole EthR inhibitor series demonstrate that replacing a 2-thienyl group with a phenyl ring causes a 10-fold loss in target potency (IC₅₀ from 0.5 μM to 5.6 μM), illustrating that even seemingly conservative ring replacements are consequential [2]. Furthermore, the propanoic acid side chain provides a carboxylic acid anchor for salt formation or conjugation that is absent in methyl- or chloromethyl-terminated analogs. The quantitative evidence below establishes precisely where this compound differs from its nearest structural neighbors, enabling data-driven procurement decisions.

Positional isomer mismatch

5-Bromo thiophene isomer differs in electronic profile and cross-coupling reactivity; not a direct substitute.

Halogen-dependent reactivity

Non-halogenated thienyl analog lacks the C–Br handle, limiting diversification potential.

Scaffold-specific potency class

Thiophene-to-phenyl replacement may reduce target engagement ~10-fold based on class-level SAR; verify context.

Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Diversification via Suzuki-Miyaura Cross-Coupling Handle

The target compound bears one sp² C–Br bond at the thiophene 4-position, providing a palladium-catalyzed cross-coupling handle (Suzuki, Negishi, Buchwald-Hartwig) that is structurally absent in the non-halogenated 3-(2-thienyl)-1,2,4-oxadiazole-5-propanoic acid (CAS 500025-29-6; 0 bromine atoms) and positionally distinct from the 5-bromothiophene isomer [1]. The 4-bromothiophene motif is explicitly recognized in the patent literature as enhancing reactivity for further functionalization while the oxadiazole ring contributes to binding affinity and stability [2]. This synthetic advantage is structural rather than biological: the presence of one aryl bromide enables on-demand library diversification without requiring de novo scaffold synthesis.

Cross-coupling handle
Class-level inference
+1 C–Br vs non-halogenated analog; bromine at 4-position enables Suzuki diversification
Enables direct library diversification without pre-functionalization
Electronic properties differ from bromophenyl comparator
Synthetic Chemistry Cross-Coupling Building Block Diversity

Physicochemical Property Differentiation vs. Bromophenyl Analog

The target compound has a computed XLogP3 of 2.0, derived from PubChem's XLogP3 3.0 algorithm, versus an XLogP3 of 2.3 for the direct bromophenyl analog 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 30149-94-1), representing a ΔXLogP3 of –0.3 units (lower lipophilicity) [1][2]. The target compound also features 6 hydrogen bond acceptor sites (vs. 5 for the bromophenyl analog, which lacks the thiophene sulfur as an effective HBA) and a lower molecular weight-adjusted ring polarity contributed by thiophene vs. phenyl. The predicted pKa of the propanoic acid moiety for closely related 1,2,4-oxadiazole-5-propanoic acid derivatives is approximately 4.07 ± 0.10 , indicating consistent ionization behavior at physiological pH. Hydrogen bond donor count is 1 (carboxylic acid OH) and rotatable bond count is 4 for both the target and its bromophenyl comparator.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.0, Δ–0.3 vs bromophenyl analog; HBA = 6 (thiophene S)
Lower lipophilicity may improve solubility in biochemical assays
Computed values; confirm experimentally
Physicochemical Properties Drug-likeness Lipophilicity

Thienyl vs. Phenyl Substitution in EthR Inhibition

In the foundational 2011 SAR study of 58 thiophen-2-yl-1,2,4-oxadiazoles as EthR inhibitors (a transcriptional regulator controlling ethionamide bioactivation in Mycobacterium tuberculosis), the 2-thienyl-substituted lead compound exhibited an IC₅₀ of 0.5 μM in a surface plasmon resonance (SPR)-based protein-DNA interaction assay, demonstrating 10-fold greater potency than its direct phenyl analog (compound 7; IC₅₀ = 5.6 μM) [1][2]. The study authors concluded that the sulfur atom is the key feature responsible for enhanced activity, with the thienyl ring coplanar with the carbonyl bond and engaged in hydrogen bonding with Asn179 in the EthR ligand-binding cavity [1]. While these data derive from the unsubstituted 2-thienyl scaffold rather than the 4-bromothiophen-2-yl variant, the 4-bromo substituent is positioned distally to the oxadiazole linkage and is not expected to disrupt the key thienyl-oxadiazole pharmacophore. Importantly, the study also demonstrated that introduction of halogen substituents (fluorine, chlorine) on the phenyl ring was tolerated only in the para position, underscoring the positional sensitivity of this chemotype [1].

EthR inhibition SAR
Class-level inference
Thienyl lead IC₅₀ 0.5 μM vs phenyl IC₅₀ 5.6 μM (10.2-fold difference)
Thiophene scaffold supports higher target engagement in EthR models
Direct testing of this compound not reported; verify in assay
Antitubercular Drug Discovery EthR Inhibition Structure-Activity Relationship

PPAR-α Agonist Activity with Tumor Selectivity Window

A 2023 study on 1,2,4-oxadiazole compounds as PPAR-α ligand agonists demonstrated that modifications at the thiophenyl residue level are critical determinants of both potency and therapeutic index. The most active compound (compound 16) achieved an EC₅₀ of 0.23–0.83 μM for PPAR-α agonism, comparable to the natural compound (EC₅₀ = 0.18–0.77 μM), while exhibiting significantly reduced toxicity in non-tumor RPTEC and WPMY-1 cell lines (CC₅₀ = 81.66–92.67 μM vs. natural compound toxicity) [1][2]. The study explicitly concluded that 'changes to the natural 1,2,4-oxadiazole at the level of the thiophenyl residue can lead to new agonists of PPAR-α with promising anti-tumour activity' [1]. The selectivity index (CC₅₀/EC₅₀) for compound 16 ranges from approximately 98 to 403, establishing a quantifiable therapeutic window for this chemotype. The target compound's 4-bromothiophene-2-yl motif represents one such thiophenyl modification that could be evaluated for PPAR-α modulation.

PPAR-α agonist activity
Class-level inference
EC₅₀ 0.23–0.83 μM; selectivity index ~98–403 (CC₅₀/EC₅₀) in non-tumor cells
Thiophenyl oxadiazole scaffold shows PPAR-α activation with selectivity window
Data from analog study; target compound not evaluated directly
PPAR-α Modulation Anticancer Drug Design Selectivity Window

Multi-Vendor Sourcing with Purity and Pricing Benchmarks

The target compound is stocked by at least five independent global suppliers with documented ≥95% purity specifications: AKSci (Cat. 2081DG, 95%, USA-based, ships from California), Enamine (Cat. EN300-51084, 95%, Ukraine), Combi-Blocks/Fujifilm Wako (Cat. JK-2184, Japan, cold storage), Ambeed (Cat. A1111145, 95%), and Chemenu (Cat. CM428629, 95%+) [1]. The Fujifilm Wako listing provides transparent commercial-scale pricing tiers: 100 mg at ¥50,000; 250 mg at ¥90,000; 1 g at ¥225,000; 5 g at ¥675,000; 10 g at ¥1,050,000, demonstrating availability from screening-scale to gram-scale quantities . In contrast, sourcing for the non-halogenated analog (CAS 500025-29-6) or the 5-bromothiophene positional isomer may require custom synthesis. The supplier from Combi-Blocks specifies frozen storage conditions, indicating awareness of long-term stability requirements for the brominated heterocycle .

Commercial availability
Supporting evidence
5+ suppliers (AKSci, Enamine, etc.); ≥95% purity; pricing ¥50k–¥1.05M
Multi-source redundancy supports program supply continuity
Verify lot-specific purity and storage conditions
Chemical Procurement Vendor Benchmarking Quality Assurance

Positional Isomer Differentiation: 4-Bromo vs. 5-Bromo Thiophene

The 4-bromo substitution on the thiophene ring represents a specific regiochemical choice that differs fundamentally from the more commonly encountered 5-bromo (or 2-bromo) thiophene substitution pattern. In the 4-position, the bromine is β to the thiophene sulfur atom rather than α, resulting in distinct electronic distribution: the 4-position experiences reduced resonance interaction with the sulfur lone pair compared to the 2- or 5-positions, leading to different reactivity in both electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1]. The 3,5-bis(5-bromothiophen-2-yl)-1,2,4-oxadiazole monomer has been employed in the synthesis of deep-blue emitting polymers for organic electronics, demonstrating that the 5-bromo isomer is preferentially used in materials chemistry contexts [2]. In contrast, the 4-bromothiophene isomer—as present in the target compound—offers a distinct electronic profile that may favor specific biological target interactions or synthetic transformations. A related 4-bromothiophene-2-yl substituted 1,2,4-oxadiazole derivative (CAS 1396801-97-0) is explicitly noted for its hybrid architecture that 'offers versatile applications in drug discovery and material science' [3], confirming that the 4-bromo positional isomer is recognized as a distinct and valued chemotype.

Positional isomer identity
Class-level inference
4-Br thiophene (β-position) vs 5-Br (α); distinct electronic and steric profiles
4-Br isomer provides unique electronic properties for target interactions
Functional interchangeability not supported; specify isomer
Positional Isomerism Electronic Effects Regioselectivity

Recommended Research & Industrial Application Scenarios


Antitubercular EthR Inhibitor Lead Optimization

Based on the class-level SAR from Flipo et al. (2011) demonstrating a 10.2-fold potency advantage of thienyl-1,2,4-oxadiazoles over phenyl analogs in EthR inhibition (IC₅₀ 0.5 μM vs. 5.6 μM) [1], this compound can serve as a core scaffold for focused library synthesis targeting ethionamide booster development. The 4-bromo substituent provides a vector for Suzuki-Miyaura diversification to explore substituent effects on EthR binding within the hydrophobic ligand-binding cavity, while the established hydrogen bond with Asn179 is preserved via the intact oxadiazole-thiophene pharmacophore [1]. The carboxylic acid terminal group enables further functionalization (amide coupling, ester prodrug formation) to modulate physicochemical and pharmacokinetic properties—a strategy aligned with the published observation that replacing the cyanoacetyl chain with a 4,4,4-trifluorobutyryl group was crucial for intracellular activity [1].

PPAR-α Agonist Development with Selectivity Assessment

The 2023 PPAR-α study established that thiophenyl-substituted 1,2,4-oxadiazoles can achieve EC₅₀ values of 0.23–0.83 μM with selectivity indices (CC₅₀/EC₅₀) ranging from ~98 to 403 against non-tumor RPTEC and WPMY-1 cell lines [2]. The 4-bromothiophene-2-yl variant represents a structural modification consistent with the study's finding that 'changes to the natural 1,2,4-oxadiazole at the level of the thiophenyl residue can lead to new agonists' [2]. Procurement of this compound enables systematic evaluation of how 4-halogen substitution on the thiophene ring affects PPAR-α transactivation potency, selectivity over PPAR-γ and PPAR-δ, and differential cytotoxicity in tumor vs. non-tumor cell panels—directly building on the established SAR framework.

Diversity-Oriented Synthesis Library Construction

The single sp² C–Br bond at the thiophene 4-position enables on-resin or solution-phase palladium-catalyzed diversification (Suzuki, Negishi, Buchwald-Hartwig amination) without requiring a pre-functionalization step, as confirmed by the structural enumeration of the compound (1 C–Br vs. 0 in non-halogenated analog CAS 500025-29-6) [3]. This makes the compound suitable as a versatile building block for generating focused libraries where the 1,2,4-oxadiazole core and propanoic acid anchor are held constant while the 4-position of the thiophene is systematically varied. The Combi-Blocks/Fujifilm Wako availability at gram-to-10 g scale (¥225,000–¥1,050,000) supports library-scale procurement for medium-throughput parallel synthesis campaigns.

Metabolic Stability Optimization via Oxadiazole Bioisosterism

The 1,2,4-oxadiazole ring is a validated bioisostere of ester and amide groups with established resistance to hydrolytic metabolism [4]. When combined with the electron-rich 4-bromothiophene substituent (XLogP3 = 2.0; ΔXLogP3 = –0.3 vs. bromophenyl analog) [3][5], the target compound offers a lipophilicity profile that balances membrane permeability with aqueous solubility. For programs where ester or amide linkages in lead compounds are identified as metabolic liabilities, this scaffold can serve as a direct replacement vehicle, with the 4-bromothiophene providing distinct electronic properties compared to phenyl-based bioisosteres while retaining the metabolic stability advantage documented for the 1,2,4-oxadiazole class [4].

Application
Selection Property
Validation Focus
EthR pathway inhibition study
Thienyl-oxadiazole pharmacophore
EthR-DNA binding assay context
PPAR-α pathway modulation study
Thiophenyl substitution profiling
PPAR transactivation & selectivity assay context
Diversity-oriented library synthesis
sp² C–Br cross-coupling handle
Suzuki-Miyaura diversification scope review
Bioisosteric metabolic stability evaluation
1,2,4-Oxadiazole core
Hydrolytic stability & permeability assay context
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